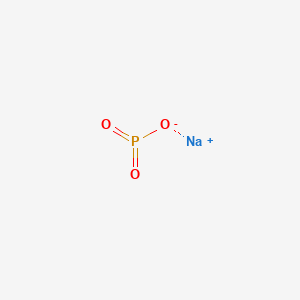
Dimethyl tartrate
Übersicht
Beschreibung
Dimethyl tartrate is a chiral auxiliary used for the enantioselective epoxidation of allylic alcohols . It is also used for asymmetric α-halogenation of acetals . It is a starting material for the synthesis of chiral building blocks .
Synthesis Analysis
Dimethyl L-tartrate can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It may be used in the synthesis of the following chiral ligands for use in asymmetric synthesis: (2 R, 3 R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol .Molecular Structure Analysis
The molecular formula of Dimethyl tartrate is C6H10O6 . Its average mass is 178.140 Da and its monoisotopic mass is 178.047745 Da .Chemical Reactions Analysis
Dimethyl L-tartrate can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It may be used in the synthesis of the following chiral ligands for use in asymmetric synthesis: (2 R, 3 R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol .Physical And Chemical Properties Analysis
Dimethyl tartrate has a density of 1.4±0.1 g/cm^3 . Its boiling point is 280.0±0.0 °C at 760 mmHg . The enthalpy of vaporization is 60.2±6.0 kJ/mol . The flash point is 95.7±11.7 °C . The index of refraction is 1.470 .Wissenschaftliche Forschungsanwendungen
Crystallography and Quantum Chemical Studies
- Application Summary: Dimethyl (R,R)-tartrate has been analyzed using the single crystal X-ray diffraction method and ab-initio quantum chemical studies . The extended T conformation containing two planar hydroxyester moieties predominates in both ab-initio and X-ray studies .
- Methods of Application: The conformation of dimethyl (R,R)-tartrate was analyzed using the single crystal X-ray diffraction method and ab-initio quantum chemical studies .
- Results or Outcomes: The results showed that the extended T conformation containing two planar hydroxyester moieties predominates in both ab-initio and X-ray studies .
Chiral Auxiliary for Enantioselective Epoxidation
- Application Summary: Dimethyl L-tartrate is used as a chiral auxiliary for the enantioselective epoxidation of allylic alcohols . It is also used for asymmetric α-halogenation of acetals .
- Methods of Application: The specific methods of application are not provided in the source, but generally, chiral auxiliaries are used in stoichiometric amounts and are incorporated into the substrate prior to the asymmetric transformation .
- Results or Outcomes: The use of Dimethyl L-tartrate as a chiral auxiliary allows for the enantioselective epoxidation of allylic alcohols and asymmetric α-halogenation of acetals .
Synthesis of Chiral Building Blocks
- Application Summary: Dimethyl L-tartrate is used as a starting material for the synthesis of chiral building blocks .
- Methods of Application: The specific methods of application are not provided in the source, but generally, chiral building blocks are used in the synthesis of complex molecules in organic chemistry .
- Results or Outcomes: The use of Dimethyl L-tartrate allows for the synthesis of chiral building blocks, which are crucial in the construction of complex molecules .
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871788 | |
| Record name | Dimethyl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl tartrate | |
CAS RN |
89599-43-9 | |
| Record name | NSC517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















